molecular formula C15H16ClNO2 B14858708 2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol

2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol

Cat. No.: B14858708
M. Wt: 277.74 g/mol
InChI Key: BGPGYLYWZVFWBY-UHFFFAOYSA-N
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Description

2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol is an organic compound that features a phenol group substituted with an ethoxy group and a chlorophenylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol typically involves the reaction of 4-chloroaniline with 2,6-dimethoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(((4-Methoxyphenyl)amino)methyl)-6-ethoxyphenol
  • 2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol
  • 2-(((4-Fluorophenyl)amino)methyl)-6-ethoxyphenol

Uniqueness

2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

2-[(4-chloroanilino)methyl]-6-ethoxyphenol

InChI

InChI=1S/C15H16ClNO2/c1-2-19-14-5-3-4-11(15(14)18)10-17-13-8-6-12(16)7-9-13/h3-9,17-18H,2,10H2,1H3

InChI Key

BGPGYLYWZVFWBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)Cl

Origin of Product

United States

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